
tert-Butylbicyclophosphorothionate
説明
tert-Butylbicyclophosphorothionate (TBPS) is a compound known for its specific binding to gamma-aminobutyric acidA (GABAA) receptor complexes, which play a critical role in the function of the central nervous system. Its molecular interactions offer significant insights into the study of neurotransmitter receptors and ion channels.
Synthesis Analysis
TBPS and its derivatives have been synthesized through various chemical processes. For instance, the synthesis of p-, m-, and o-isothiocyanate derivatives of tert-butylbicycloorthobenzoate, precursors to TBPS, involves multi-step chemical reactions starting from 3-tert-butyloxetane-3-methanol. These derivatives have shown to bind with varying potencies to rat cortical membranes, indicating the relationship between their efficacies and their molecular structures (de Costa et al., 1991).
Molecular Structure Analysis
The crystal and molecular structure analyses of synthesized compounds related to TBPS have been conducted using techniques like X-ray crystallography. These studies reveal the intricate details of the molecular frameworks and how they contribute to the compound's biological activities. For example, certain synthesized compounds exhibit intramolecular hydrogen bonding, indicating a relationship between molecular structure and chemical properties (Çolak et al., 2021).
Chemical Reactions and Properties
TBPS undergoes various chemical reactions that demonstrate its interaction with other substances and its role in modulating GABAA receptor activity. Electrophysiological studies have shown that TBPS can block spontaneous chloride channels, which underscores its potential impact on neurotransmission (Hamann et al., 1990).
Physical Properties Analysis
The physical properties of TBPS, such as its solubility, melting point, and boiling point, are crucial for understanding its behavior in biological systems. However, specific details on these properties are often derived from the synthesis and characterization studies of the compound and its derivatives.
Chemical Properties Analysis
The chemical properties of TBPS, including its reactivity, stability, and interactions with biological molecules, are key to its function as a modulator of GABAA receptor activity. The compound's ability to bind to specific sites on the receptor complex, as well as its effects on ion channel function, highlight its significance in neurochemical research (Drexler & Sieghart, 1984).
科学的研究の応用
GABA Receptor Studies
tert-Butylbicyclophosphorothionate (TBPS) has been extensively used in neuroscience research, particularly in studies involving the GABA_A receptor. One study found that TBPS binding decreases in mice deficient for succinate semialdehyde dehydrogenase, suggesting a role in seizure development and providing insight into the pathophysiology of seizures associated with human SSADH deficiency (Wu et al., 2006). Similarly, TBPS has been used to characterize GABA_A receptor binding in human postmortem brain samples, serving as an index of receptor functional activation (Atack et al., 2007).
Chemical and Pharmaceutical Research
In chemical research, TBPS and its analogs have been evaluated for their physicochemical and pharmacokinetic properties. For instance, a study on neurosteroid analogues tested compounds for their ability to modulate GABA receptors, contributing to the development of anesthetics (Jiang et al., 2003). Furthermore, TBPS analogs have been synthesized and characterized to explore their potential in catalytic activities, such as the oxidation of hydrocarbons (Alshaheri et al., 2017).
Methodological Innovations
Research has also focused on improving methodologies for studying GABA_A receptors. For example, TBPS has been used to investigate the blockade of spontaneous gating, agonist activation, and desensitization of these receptors (Othman et al., 2012). This work contributes to a deeper understanding of GABA_A receptor function and its modulation by pharmacological agents.
作用機序
Target of Action
Tert-Butylbicyclophosphorothionate (TBPS) primarily targets the GABA/benzodiazepine receptor complex . This complex plays a crucial role in the transmission of inhibitory signals in the nervous system through the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
TBPS binds with high affinity and specificity to a chloride channel modulatory site of the GABA/benzodiazepine receptor complex . This interaction influences the activity of the receptor complex, altering its response to GABA and potentially leading to changes in neural signaling.
Biochemical Pathways
The primary biochemical pathway affected by TBPS is the GABAergic pathway . By interacting with the GABA/benzodiazepine receptor complex, TBPS can influence the flow of chloride ions across the cell membrane, which in turn modulates the excitability of neurons. This can have downstream effects on various neural processes, potentially contributing to the compound’s convulsant activity .
Pharmacokinetics
Given its potent activity and its ability to influence neural signaling, it is likely that tbps can cross the blood-brain barrier and reach its target sites in the central nervous system .
Result of Action
The binding of TBPS to the GABA/benzodiazepine receptor complex can lead to changes in neural signaling, potentially resulting in convulsant activity . This means that TBPS could cause seizures or other disruptions in normal neural activity.
Safety and Hazards
特性
IUPAC Name |
4-tert-butyl-1-sulfanylidene-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O3PS/c1-7(2,3)8-4-9-12(13,10-5-8)11-6-8/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBHBNXGFPTBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C12COP(=S)(OC1)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058464 | |
| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70636-86-1 | |
| Record name | 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(1,1-dimethylethyl)-, 1-sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70636-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butylbicyclophosphorothionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070636861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl bicyclo[2 2 2]phosphorothionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



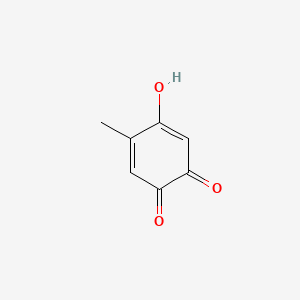
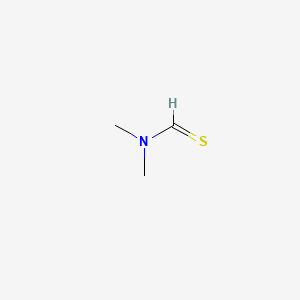

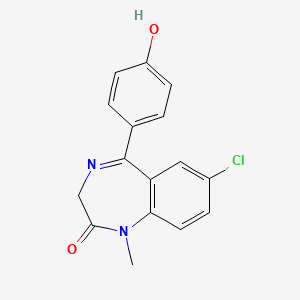
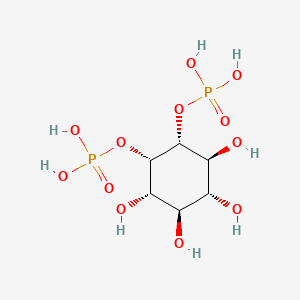
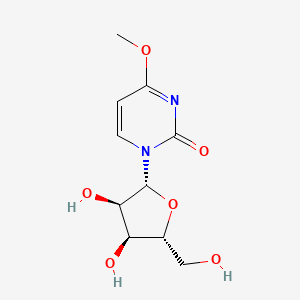

![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1220938.png)
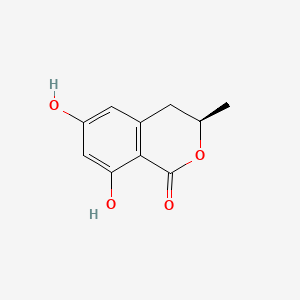


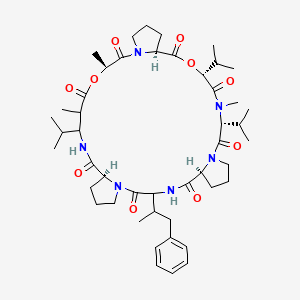
![(3R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1220948.png)
